Perhexiline
Overview
Description
Perhexiline is a prophylactic antianginal agent primarily used in Australia and New Zealand. It is known for its ability to inhibit mitochondrial carnitine palmitoyltransferase-1, which shifts myocardial metabolism from fatty acid to glucose utilization. This results in increased ATP production for the same oxygen consumption, thereby increasing myocardial efficiency .
Mechanism of Action
Target of Action
Perhexiline primarily targets the mitochondrial enzymes Carnitine Palmitoyltransferase 1 (CPT-1) and Carnitine Palmitoyltransferase 2 (CPT-2) . These enzymes play a crucial role in the metabolism of long-chain fatty acids, which are the primary energy source for the heart .
Mode of Action
This compound acts by binding to CPT-1 and CPT-2, inhibiting their function . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates . As a result, there is an increase in glucose and lactate utilization, which enhances oxygen efficiency during myocardial ischemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid metabolism pathway . By inhibiting CPT-1 and CPT-2, this compound restricts the entry of free fatty acids into the mitochondrial matrix, thereby inhibiting fatty acid oxidation (FAO) . This leads to a shift in energy production from fatty acids to glucose, resulting in increased ATP production for the same O2 consumption .
Pharmacokinetics
This compound is thought to be well absorbed from the gastrointestinal tract . The major route of this compound metabolism in humans is hydroxylation by microsomal CYP2D6 . The two main metabolites of this compound are the cis and trans isomers of hydroxythis compound .
Result of Action
This compound’s action results in enhanced oxygen efficiency during myocardial ischemia, relieving symptoms of angina, improving exercise tolerance, and increasing the workload needed to induce ischemia . It also potentiates platelet responsiveness to nitric oxide both in patients with angina and patients with acute coronary syndrome . In the context of cancer, this compound has shown potent anti-cancer properties when tested as a monotherapy or in combination
Biochemical Analysis
Biochemical Properties
Perhexiline plays a significant role in biochemical reactions by inhibiting mitochondrial carnitine palmitoyltransferase (CPT)-1 and CPT-2. These enzymes are critical for the mitochondrial uptake of long-chain fatty acids. By inhibiting these enzymes, this compound shifts myocardial substrate utilization from fatty acids to carbohydrates, resulting in increased glucose and lactate utilization . This shift enhances oxygen efficiency during myocardial ischemia, making this compound effective in treating angina .
Cellular Effects
This compound has been shown to influence various cellular processes. It promotes the internalization and degradation of the human epidermal growth factor receptor 3 (HER3), thereby inhibiting downstream signaling pathways and reducing breast cancer cell proliferation . Additionally, this compound affects cancer cell metabolism by inhibiting fatty acid β-oxidation, which is crucial for cancer cell proliferation, metastasis, and survival . It also enhances glucose metabolism, which is beneficial during myocardial ischemia .
Molecular Mechanism
At the molecular level, this compound binds to mitochondrial enzymes CPT-1 and CPT-2, inhibiting their activity and shifting myocardial metabolism from fatty acids to glucose . This inhibition results in increased ATP production for the same oxygen consumption, thereby increasing myocardial efficiency . This compound also potentiates platelet responsiveness to nitric oxide, enhancing platelet cGMP responsiveness and reducing nitric oxide clearance by neutrophil-derived oxygen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway . Long-term effects include the potential for neurotoxicity and hepatotoxicity, which are attributed to high plasma concentrations in patients with impaired metabolism due to CYP2D6 mutations . Therapeutic plasma monitoring has been used to mitigate these side effects and ensure safe long-term use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a canine right heart perfusion model, this compound was shown to affect the mechanical properties of the heart at different perfusion rates . High doses of this compound can lead to toxic effects such as neurotoxicity and hepatotoxicity, while lower doses are effective in managing angina without significant side effects . The oral LD50 for rats is 2150 mg/kg, and for mice, it is 2641 mg/kg .
Metabolic Pathways
This compound is metabolized primarily by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). The major metabolites are the cis and trans isomers of hydroxythis compound . The metabolism of this compound is a saturable process, and the clearance rate can vary significantly among individuals due to genetic polymorphisms in CYP2D6 . Poor metabolizers of CYP2D6 are at a higher risk of experiencing adverse effects due to higher plasma concentrations of this compound .
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract following oral administration, with a bioavailability of over 80% . It is highly protein-bound (>90%) and is distributed extensively within the body . The volume of distribution and protein binding properties contribute to its pharmacokinetic profile, affecting its localization and accumulation in tissues .
Subcellular Localization
This compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on CPT-1 and CPT-2 . This localization is crucial for its role in shifting myocardial metabolism from fatty acids to glucose. Additionally, this compound has been shown to promote the internalization and degradation of HER3, affecting its activity and function in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Perhexiline can be synthesized through a multi-step process involving the reaction of piperidine with 2,2-dicyclohexylethyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Perhexiline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions include hydroxythis compound and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Perhexiline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study fatty acid metabolism.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Primarily used to treat angina pectoris and has shown potential in cancer therapy by inhibiting fatty acid oxidation in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acid to glucose utilization.
Ranolazine: Used to treat chronic angina by inhibiting late sodium currents in the heart.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
Uniqueness
Perhexiline is unique in its dual inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2, which provides a more comprehensive shift in myocardial metabolism compared to other antianginal agents. Its potential anti-cancer properties also set it apart from similar compounds .
Properties
IUPAC Name |
2-(2,2-dicyclohexylethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXKNKQEMFBLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023439 | |
Record name | Perhexiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Perhexiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-05 g/L | |
Record name | Perhexiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perhexiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Perhexiline binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency. | |
Record name | Perhexiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39648-47-0, 6621-47-2, 39648-48-1 | |
Record name | (-)-Perhexiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39648-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perhexiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6621-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Perhexiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39648-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perhexiline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-2-(2,2-Dicyclohexylethyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-2-(2,2-Dicyclohexylethyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perhexiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhexiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-2-(2,2-dicyclohexylethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-2-(2,2-dicyclohexylethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERHEXILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU65374X44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perhexiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Perhexiline's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) [, ]. CPT-1 is a key enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation.
A: By inhibiting CPT-1, this compound shifts myocardial metabolism from fatty acid oxidation towards glucose oxidation [, , ]. This shift is considered more metabolically efficient, requiring less oxygen per unit of ATP produced. This "oxygen-sparing" effect is the basis for its antianginal efficacy.
A: Yes, studies have shown that this compound can inhibit both CPT-1 and CPT-2, although it may have a higher affinity for CPT-1 []. The relative contribution of CPT-2 inhibition to this compound's overall effects requires further investigation.
A: While long-term this compound treatment promotes glucose utilization, acute effects on palmitate and glucose oxidation in non-ischemic hearts are minimal. Studies suggest its efficiency-enhancing effects might involve mechanisms beyond direct and immediate CPT inhibition [].
ANone: The molecular formula of this compound is C19H37N, and its molecular weight is 279.5 g/mol.
A: While the provided articles don't present detailed spectroscopic data, they rely on techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FL) and tandem mass spectrometry (MS/MS) for this compound analysis and quantification [, , , ].
A: this compound is well-absorbed after oral administration, but undergoes extensive first-pass metabolism, mainly via the cytochrome P450 enzyme CYP2D6 [, , ].
A: The primary metabolic pathway is cis-hydroxylation, leading to the formation of cis-hydroxythis compound [, ].
A: Yes, this compound demonstrates stereoselective metabolism. The (-) enantiomer is preferentially metabolized to cis-hydroxythis compound, while the (+) enantiomer shows a greater tendency for trans-hydroxylation [].
A: CYP2D6 exhibits significant genetic polymorphism, leading to interindividual variability in this compound metabolism. Poor metabolizers (PMs) of CYP2D6 are at increased risk of this compound accumulation and toxicity due to reduced metabolic clearance [, , , , , ].
A: While only a small percentage of unchanged this compound is excreted in the urine, a significant portion is eliminated as cis- and trans-hydroxy metabolites [].
A: This ratio (MR) serves as a valuable tool for phenotyping patients based on their CYP2D6 activity and for guiding dose adjustments. A low MR suggests poor metabolism, necessitating lower doses to prevent drug accumulation [, ].
A: Yes, CYP2D6 genotyping can predict this compound metabolizer status with good accuracy. Genotyping can identify PMs and individuals with intermediate metabolic capacity, allowing for preemptive dose adjustment and minimizing toxicity risk [].
A: this compound demonstrates significant uptake into cardiac tissue. Studies have shown a strong correlation between plasma and myocardial this compound concentrations, suggesting that plasma levels can serve as a surrogate marker for myocardial exposure [, ].
A: The route of administration can influence this compound's effects. For instance, intravenous administration in dogs elicited different hemodynamic responses compared to oral pretreatment in myocardial infarction models, highlighting the influence of absorption and distribution kinetics [, , ].
A: this compound has demonstrated significant efficacy in reducing angina frequency and improving exercise tolerance in patients with refractory angina, even those on maximal antianginal therapy [].
A: Studies suggest that this compound potentiates the responsiveness of platelets to nitric oxide, potentially contributing to its antianginal effects. This enhanced response was associated with improved symptom resolution in acute coronary syndromes [].
A: In clinical trials, this compound improved exercise capacity, left ventricular ejection fraction, and symptoms in heart failure patients, suggesting a potential role in its management [].
A: Various models, including isolated rat hearts, working rat hearts, isolated cardiomyocytes, and animal models of myocardial infarction and heart failure, have been employed to investigate the effects of this compound [, , , , ].
A: Animal studies have revealed that this compound pretreatment can reduce infarct size, improve survival rates, attenuate diastolic dysfunction during ischemia, and limit cardiac remodeling in heart failure models [, , ].
A: The primary safety concerns with this compound are hepatotoxicity and peripheral neuropathy, both of which are related to elevated plasma concentrations [, , ].
A: Therapeutic drug monitoring (TDM) is crucial for ensuring safe this compound use [, ]. By regularly monitoring plasma this compound concentrations and adjusting doses accordingly, particularly in PMs, the risk of toxicity is significantly reduced.
A: Yes, species differences in this compound metabolism and toxicity exist. Dark Agouti rats, known for their lower drug metabolism capacity, exhibited higher this compound and cis-hydroxythis compound concentrations and greater biochemical signs of potential liver injury compared to Sprague-Dawley rats [], highlighting the importance of model selection for toxicity assessment.
A: Studies in rats suggest that the (+) enantiomer might contribute more to hepatic lipid accumulation and altered glycogen storage, while the racemic mixture appeared to impact peripheral nerve function, emphasizing the potential for enantioselective toxicity [].
ANone: Further research could explore:
- The development of safer this compound analogs with improved pharmacokinetic profiles and reduced toxicity risk [].
- The use of pharmacogenetics to optimize this compound dosing and personalize therapy based on an individual's CYP2D6 genotype [].
- The exploration of this compound's therapeutic potential in other conditions, such as hypertrophic cardiomyopathy and inoperable aortic stenosis [, ].
A: Yes, fluorothis compound-1 (FPER-1) has shown promising results in preclinical studies, demonstrating similar cardioprotective effects to this compound with potentially improved pharmacokinetic properties [].
A: Metabolomics studies can provide deeper insights into this compound's metabolic effects on the myocardium. While one study found no significant changes in the myocardial metabolome detectable by mass spectrometry after this compound treatment [], future investigations utilizing more sensitive and comprehensive metabolomics approaches may uncover subtle metabolic alterations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.